molecular formula C24H23BrClN3O B4737355 N-[4-(4-benzyl-1-piperazinyl)phenyl]-5-bromo-2-chlorobenzamide

N-[4-(4-benzyl-1-piperazinyl)phenyl]-5-bromo-2-chlorobenzamide

Cat. No. B4737355
M. Wt: 484.8 g/mol
InChI Key: PKWKTTNNRKAIDD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[4-(4-benzyl-1-piperazinyl)phenyl]-5-bromo-2-chlorobenzamide, also known as BRL-15572, is a chemical compound that has been extensively studied in scientific research. It is a selective antagonist of the dopamine D3 receptor, which is a target for the treatment of various neurological and psychiatric disorders.

Mechanism of Action

The dopamine D3 receptor is a G protein-coupled receptor that is primarily expressed in the mesolimbic pathway of the brain. It is involved in the regulation of reward, motivation, and addiction. N-[4-(4-benzyl-1-piperazinyl)phenyl]-5-bromo-2-chlorobenzamide acts as a competitive antagonist of the D3 receptor, which means it binds to the receptor and blocks the binding of dopamine. This leads to a decrease in the activity of the D3 receptor and its downstream signaling pathways.
Biochemical and Physiological Effects:
N-[4-(4-benzyl-1-piperazinyl)phenyl]-5-bromo-2-chlorobenzamide has been shown to have various biochemical and physiological effects in preclinical studies. It has been found to reduce cocaine self-administration and relapse in animal models of addiction. It has also been shown to improve cognitive function and reduce impulsivity in animal models of attention deficit hyperactivity disorder (ADHD). Furthermore, N-[4-(4-benzyl-1-piperazinyl)phenyl]-5-bromo-2-chlorobenzamide has been shown to have neuroprotective effects in animal models of Parkinson's disease.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-[4-(4-benzyl-1-piperazinyl)phenyl]-5-bromo-2-chlorobenzamide in lab experiments is its selectivity for the D3 receptor. This allows researchers to study the specific functions of this receptor subtype without affecting other dopamine receptor subtypes. However, one limitation of using N-[4-(4-benzyl-1-piperazinyl)phenyl]-5-bromo-2-chlorobenzamide is its relatively low potency compared to other D3 receptor antagonists. This may require higher doses of the compound to achieve the desired effects, which could lead to off-target effects and toxicity.

Future Directions

There are several future directions for research on N-[4-(4-benzyl-1-piperazinyl)phenyl]-5-bromo-2-chlorobenzamide. One area of interest is the role of the D3 receptor in psychiatric disorders such as schizophrenia, depression, and anxiety. N-[4-(4-benzyl-1-piperazinyl)phenyl]-5-bromo-2-chlorobenzamide could be used to study the specific functions of the D3 receptor in these disorders and to develop new treatments that target this receptor subtype. Another area of interest is the development of more potent and selective D3 receptor antagonists that could be used in clinical trials. Finally, N-[4-(4-benzyl-1-piperazinyl)phenyl]-5-bromo-2-chlorobenzamide could be used as a tool compound to study the interaction between the D3 receptor and other neurotransmitter systems, such as the glutamate and GABA systems, which could lead to new insights into the pathophysiology of various neurological and psychiatric disorders.

Scientific Research Applications

N-[4-(4-benzyl-1-piperazinyl)phenyl]-5-bromo-2-chlorobenzamide has been used as a tool compound in various scientific research studies to investigate the role of dopamine D3 receptors in the brain. It has been shown to selectively block the D3 receptor without affecting other dopamine receptor subtypes. This allows researchers to study the specific functions of the D3 receptor in various physiological and pathological conditions.

properties

IUPAC Name

N-[4-(4-benzylpiperazin-1-yl)phenyl]-5-bromo-2-chlorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23BrClN3O/c25-19-6-11-23(26)22(16-19)24(30)27-20-7-9-21(10-8-20)29-14-12-28(13-15-29)17-18-4-2-1-3-5-18/h1-11,16H,12-15,17H2,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKWKTTNNRKAIDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2)C3=CC=C(C=C3)NC(=O)C4=C(C=CC(=C4)Br)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23BrClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

484.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[4-(4-benzylpiperazin-1-yl)phenyl]-5-bromo-2-chlorobenzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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